Fluo-4FF

Description

Properties

Molecular Formula |

C35H26F4N2O13 |

|---|---|

Molecular Weight |

758.6 g/mol |

IUPAC Name |

2-[2-[2-[6-[bis(carboxymethyl)amino]-2,3-difluorophenoxy]ethoxy]-N-(carboxymethyl)-4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetic acid |

InChI |

InChI=1S/C35H26F4N2O13/c36-19-2-4-23(41(14-31(48)49)15-32(50)51)35(34(19)39)53-6-5-52-28-7-16(1-3-22(28)40(12-29(44)45)13-30(46)47)33-17-8-20(37)24(42)10-26(17)54-27-11-25(43)21(38)9-18(27)33/h1-4,7-11,42H,5-6,12-15H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51) |

InChI Key |

RWUGLXXRIOWFGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Fluo-4FF: An In-depth Technical Guide to a Low-Affinity Calcium Indicator

Fluo-4FF is a fluorescent calcium indicator that has become an essential tool for researchers and drug development professionals investigating cellular processes involving high concentrations of intracellular calcium. As a low-affinity analog of the widely used Fluo-4, this compound is specifically designed to measure calcium levels in the micromolar to millimolar range, conditions that would saturate higher-affinity indicators. This guide provides a comprehensive overview of this compound, its properties, primary applications, and detailed experimental protocols.

Core Principles and Mechanism of Action

This compound is a derivative of the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator conjugated to a fluorescein-like fluorophore. Its mechanism of action relies on a significant increase in fluorescence intensity upon binding to calcium ions. In its commercially available acetoxymethyl (AM) ester form, this compound AM is a cell-permeant molecule that can readily cross the plasma membrane of live cells. Once inside the cell, intracellular esterases cleave the AM ester groups, rendering the molecule impermeant and trapping it in the cytoplasm. In its calcium-free state, this compound is essentially non-fluorescent. However, when it binds to intracellular calcium, its fluorescence emission increases dramatically, allowing for the sensitive detection of changes in calcium concentration.

Quantitative Data

The key characteristics of this compound are summarized in the table below, with Fluo-4 included for comparison to highlight the differences in calcium affinity.

| Property | This compound | Fluo-4 |

| Dissociation Constant (Kd) for Ca²⁺ | ~9.7 µM[1][2] | ~345 nM[2] |

| Excitation Wavelength (max) | ~491 nm[3] | ~494 nm[4] |

| Emission Wavelength (max) | ~516 nm[3] | ~516 nm[4] |

| Fluorescence Increase upon Ca²⁺ Binding | >100-fold[5] | >100-fold[5] |

| Recommended Application Range | 1 µM to 1 mM intracellular Ca²⁺[1] | Sub-micromolar intracellular Ca²⁺ |

Primary Applications in Research

The low calcium affinity of this compound makes it particularly well-suited for specific research applications where intracellular calcium concentrations reach high levels.

Measuring High Intracellular Calcium Concentrations

In many cell types and subcellular compartments, calcium concentrations can rise to levels that would saturate high-affinity indicators like Fluo-4. This compound is ideal for monitoring these large calcium transients in organelles such as the endoplasmic reticulum and mitochondria, as well as in heavily stimulated neurons and muscle cells.[2]

High-Throughput Screening (HTS) in Drug Discovery

In the field of drug discovery, this compound is utilized in high-throughput screening assays to identify compounds that modulate the activity of G-protein coupled receptors (GPCRs) and calcium channels.[1][6] Its robust signal and the availability of no-wash assay formats make it amenable to automated screening platforms for identifying potential drug candidates that elicit or inhibit large calcium fluxes.[7]

Neuroscience Research

In neuroscience, this compound is employed to study neuronal activity that results in substantial calcium influx, such as during high-frequency firing or excitotoxicity.[8] While Fluo-4 is often used for detecting single action potentials, this compound is more suitable for monitoring the larger, sustained calcium increases associated with pathological conditions or intense synaptic activity.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound AM in cellular calcium imaging experiments.

Reagent Preparation

1. This compound AM Stock Solution (1-5 mM):

-

Prepare a stock solution of this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Store the stock solution at -20°C, protected from light and moisture. Under these conditions, the stock solution should be stable for several months.

2. Pluronic® F-127 Stock Solution (20% w/v):

-

Dissolve Pluronic® F-127 in DMSO. This non-ionic detergent aids in the dispersion of the nonpolar this compound AM in aqueous media.

-

Store at room temperature.

3. Probenecid (B1678239) Stock Solution (100-250 mM, optional):

-

Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified indicator from some cell types.

-

Prepare a stock solution in a physiological buffer or 1 M NaOH. Store at -20°C.

4. Loading Buffer:

-

Prepare a working solution of this compound AM in a buffered physiological medium, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, to a final concentration of 2-10 µM.

-

To aid in dye solubilization, first mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting into the loading buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

-

If using probenecid, add it to the loading buffer to a final concentration of 1-2.5 mM.

Cell Loading Procedure

-

Cell Culture: Plate cells on an appropriate imaging dish or multi-well plate and grow to the desired confluency.

-

Aspirate Medium: Remove the cell culture medium.

-

Wash (Optional): Gently wash the cells once with the physiological buffer.

-

Add Loading Buffer: Add the freshly prepared this compound AM loading buffer to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature. The optimal time and temperature should be determined empirically for each cell type. Incubation at lower temperatures may reduce dye compartmentalization.[9]

-

Wash: Aspirate the loading buffer and wash the cells twice with fresh, warm physiological buffer (containing probenecid if used during loading) to remove extracellular dye.

-

De-esterification: Add fresh physiological buffer (with probenecid if applicable) and incubate for an additional 30 minutes at the same temperature to allow for complete de-esterification of the intracellular this compound AM.

Imaging and Data Acquisition

-

Microscopy: Use a fluorescence microscope equipped with a filter set appropriate for fluorescein (B123965) (FITC) or GFP.

-

Excitation/Emission: Excite the sample at ~490 nm and collect the emission at ~525 nm.[10]

-

Time-Lapse Imaging: Acquire images at a suitable frame rate to capture the dynamics of the calcium signal of interest.

Data Analysis and Calcium Concentration Calculation

The change in fluorescence is typically expressed as a ratio (F/F₀), where F is the fluorescence intensity at any given time point and F₀ is the baseline fluorescence before stimulation.

To calculate the absolute calcium concentration, the following equation can be used, which requires calibration with solutions of known calcium concentrations to determine F_min (fluorescence in the absence of calcium) and F_max (fluorescence at saturating calcium levels):

[Ca²⁺] = K_d * [(F - F_min) / (F_max - F)]

Signaling Pathways and Visualizations

This compound is instrumental in studying signaling pathways that involve large increases in intracellular calcium. A common example is the Gq-coupled G-protein coupled receptor (GPCR) pathway.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 5. Monitoring Intracellular Calcium Ion Dynamics in Hair Cell Populations with Fluo-4 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fast Neuronal Calcium Signals in Brain Slices Loaded With Fluo-4 AM Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abpbio.com [abpbio.com]

- 10. Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Calcium Indicator Fluo-4FF: Structure, Properties, and Experimental Applications

Fluo-4FF is a high-performance fluorescent indicator for quantifying intracellular calcium concentrations ([Ca²⁺]i). As an analogue of the widely used Fluo-4, it possesses similar spectral properties but exhibits a significantly lower affinity for Ca²⁺. This characteristic makes this compound an invaluable tool for researchers and drug development professionals studying cellular signaling events characterized by large and rapid calcium transients that would otherwise saturate higher-affinity indicators. This guide provides a comprehensive overview of its chemical structure, key properties, and detailed experimental protocols.

Core Chemical and Physical Properties

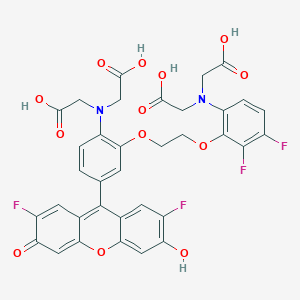

This compound is a xanthene-based dye designed to be essentially non-fluorescent in its calcium-free state.[1] Upon chelation with Ca²⁺, it undergoes a conformational change that results in a dramatic increase in fluorescence emission. Its chemical structure is based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator, which provides selectivity for calcium ions.

Below is the 2D chemical structure of the free acid form of this compound.

Figure 1: Chemical Structure of this compound. Source: PubChem CID 25058174.[2]

Quantitative Spectroscopic and Binding Properties

The utility of this compound is defined by its spectroscopic characteristics and its specific binding affinity for calcium. These properties are summarized in the table below. While specific quantum yield and extinction coefficient values for this compound are not widely published, they are noted to be very similar to those of Fluo-4.[3]

| Property | Value | Reference(s) |

| Chemical Formula | C₃₅H₂₆F₄N₂O₁₃ | [2] |

| Molecular Weight | 758.6 g/mol | [2] |

| Excitation Maximum (Ca²⁺-bound) | ~494 nm | [3] |

| Emission Maximum (Ca²⁺-bound) | ~516 nm | [3] |

| Dissociation Constant (Kd for Ca²⁺) | ~9.7 µM | [1] |

| Quantum Yield (Φ) of Fluo-4 | ~0.16 | [4][5] |

| Molar Extinction Coefficient (ε) of Fluo-4 | ~82,000 cm⁻¹M⁻¹ | [4] |

| Fluorescence Enhancement upon Ca²⁺ Binding | >100-fold | [3][6] |

Mechanism of Action and Cellular Application

For intracellular applications, this compound is typically introduced to cells in its acetoxymethyl (AM) ester form. The lipophilic AM groups render the molecule membrane-permeant, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, regenerating the active, membrane-impermeant carboxylate form of this compound, which is then trapped in the cytosol and capable of binding to calcium.

Experimental Protocols

Accurate and reproducible measurement of intracellular calcium requires careful preparation of reagents and standardized cell loading procedures.

Reagent Preparation

The following table outlines the preparation and storage of stock solutions required for cell loading experiments.

| Reagent | Stock Concentration | Solvent | Storage Conditions |

| This compound, AM | 1-5 mM | Anhydrous DMSO | -20°C, desiccated, protected from light |

| Pluronic® F-127 | 20% (w/v) | Anhydrous DMSO | 4°C |

| Probenecid (B1678239) | 100-250 mM | Physiological Buffer or 1M NaOH | -20°C |

Standard Cell Loading Protocol for Adherent Cells

This protocol provides a general guideline for loading adherent cells with this compound AM. Optimal conditions, including dye concentration and incubation times, should be empirically determined for specific cell types and experimental conditions.[7][8][9]

-

Prepare Loading Solution:

-

On the day of the experiment, allow all reagents to warm to room temperature.

-

To prepare the final loading solution (typically 1-5 µM this compound AM), first mix equal volumes of the this compound AM stock solution and the 20% Pluronic® F-127 solution. This aids in the dispersion of the hydrophobic AM ester in the aqueous buffer.[7]

-

Dilute this mixture into a buffered physiological saline solution (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration.

-

For cell types that actively extrude the dye, the organic anion transport inhibitor probenecid can be added to the loading solution at a final concentration of 1-2.5 mM to improve dye retention.[8]

-

-

Cell Loading:

-

Culture adherent cells on an appropriate imaging-quality plate or dish to the desired confluency (typically 80-90%).

-

Aspirate the culture medium and wash the cells once with the physiological buffer.

-

Add the prepared this compound AM loading solution to the cells.

-

Incubate for 30-60 minutes at 37°C or room temperature. Lowering the incubation temperature may reduce dye compartmentalization into organelles.[7]

-

-

Wash and De-esterification:

-

After incubation, gently aspirate the loading solution and wash the cells twice with fresh, warm physiological buffer (containing probenecid if used during loading) to remove extracellular dye.

-

Add fresh physiological buffer and incubate for an additional 30 minutes at the loading temperature to ensure complete de-esterification of the dye by intracellular esterases.[7]

-

-

Imaging:

-

The cells are now ready for fluorescence imaging.

-

Place the sample on a fluorescence microscope, plate reader, or flow cytometer equipped with standard FITC/GFP filter sets.

-

Excite the sample at ~494 nm (the 488 nm laser line is highly effective) and collect the emission at ~516 nm.

-

Establish a baseline fluorescence reading before introducing a stimulus to elicit a calcium response.

-

Application in Signaling Pathway Analysis

This compound is ideally suited for monitoring calcium signaling pathways that involve substantial increases in cytosolic Ca²⁺, such as those initiated by Gq-protein coupled receptors (GPCRs).

GPCR-Gq Signaling Pathway

Many hormones, neurotransmitters, and autocrine factors mediate their effects by binding to GPCRs that couple to the Gq alpha subunit. Activation of this pathway leads to the mobilization of intracellular calcium stores from the endoplasmic reticulum (ER).

-

Ligand Binding: An agonist binds to and activates a Gq-coupled GPCR on the plasma membrane.

-

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing it to dissociate from the Gβγ dimer.

-

PLC Activation: The activated Gαq subunit binds to and activates the enzyme Phospholipase C (PLC).

-

PIP₂ Hydrolysis: PLC cleaves the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: Diacylglycerol (DAG) and Inositol 1,4,5-trisphosphate (IP₃).[10]

-

Ca²⁺ Release: IP₃, being water-soluble, diffuses through the cytosol and binds to IP₃ receptors (IP₃R), which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum.

-

Calcium Signal: The binding of IP₃ opens the channels, allowing Ca²⁺ to flow rapidly from the high-concentration environment of the ER into the cytosol, leading to a sharp increase in intracellular calcium concentration that can be detected by this compound.[10][11][12]

References

- 1. This compound, Pentapotassium Salt, cell impermeant 500 μg | Buy Online | Invitrogen™ [thermofisher.com]

- 2. This compound | C35H26F4N2O13 | CID 25058174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Fluo-4 AM | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. biotium.com [biotium.com]

- 7. benchchem.com [benchchem.com]

- 8. hellobio.com [hellobio.com]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Mechanism of Fluo-4FF Calcium Binding

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Fluo-4FF, a low-affinity fluorescent indicator for calcium (Ca²⁺), covering its core binding mechanism, quantitative properties, and essential experimental protocols for its application in cellular imaging and analysis.

Core Mechanism of Calcium Detection

This compound is a specialized analog of the widely used Ca²⁺ indicator Fluo-4, designed specifically for measuring high concentrations of intracellular calcium that would otherwise saturate high-affinity dyes.[1][2] Like other members of the Fluo family, its molecular architecture consists of two key functional domains: a Ca²⁺-binding chelator and a xanthene fluorophore.[3][4]

Chemical Structure and Binding Principle: The Ca²⁺-binding component of this compound is based on BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), a chelator known for its high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺) and its relative insensitivity to pH changes near physiological levels.[5] This BAPTA moiety is covalently linked to a difluorinated xanthene fluorophore, which is a derivative of fluorescein.[6]

The fluorescence of this compound is governed by a process known as Photoinduced Electron Transfer (PeT) .[7]

-

In the absence of Ca²⁺ (Low Fluorescence State): The electron-rich BAPTA chelator is positioned in a way that it can donate an electron to the xanthene fluorophore when the fluorophore is excited by light. This electron transfer provides a non-radiative pathway for the excited fluorophore to return to its ground state, effectively "quenching" fluorescence. As a result, Ca²⁺-free this compound is essentially non-fluorescent.[7]

-

In the presence of Ca²⁺ (High Fluorescence State): When a calcium ion binds to the BAPTA cage, it induces a conformational change. This binding lowers the energy of the highest occupied molecular orbital (HOMO) of the BAPTA portion, making it energetically unfavorable for an electron to be transferred to the excited fluorophore.[7] By inhibiting the PeT quenching pathway, the fluorophore is forced to return to its ground state primarily through the emission of a photon, leading to a dramatic increase in fluorescence intensity (typically over 100-fold).[1][8]

This reversible binding allows this compound to act as a dynamic sensor, reporting changes in Ca²⁺ concentration through corresponding changes in fluorescence brightness.

Quantitative Properties of this compound

The defining characteristic of this compound is its low affinity for Ca²⁺, reflected in its high dissociation constant (Kd). This makes it an ideal tool for quantifying Ca²⁺ transients in the micromolar to millimolar range, such as those occurring within organelles or during excitotoxic events.[1][8] The spectral properties of this compound are nearly identical to those of the high-affinity Fluo-4.[1]

| Property | Value | Reference |

| Dissociation Constant (Kd) for Ca²⁺ | ~9.7 µM | [1][9] |

| Excitation Maximum (Ca²⁺-bound) | ~494 nm | [1][8][10] |

| Emission Maximum (Ca²⁺-bound) | ~516 nm | [1][8][10] |

| Fluorescence Enhancement | > 100-fold | [1][8] |

| Recommended Excitation Source | 488 nm Argon-ion laser | [1][11] |

| Compatibility | Standard FITC/GFP filter sets | [12][13] |

| Formulation | Cell-Permeant (AM ester), Cell-Impermeant (Salt) | [2][9] |

Experimental Protocols

Accurate measurement of intracellular Ca²⁺ using this compound requires proper cell loading, imaging, and calibration.

A. Cell Loading with this compound AM

The most common method for introducing this compound into live cells is through its acetoxymethyl (AM) ester form. The hydrophobic AM groups render the molecule membrane-permeant. Once inside the cell, cytosolic esterases cleave the AM esters, trapping the now membrane-impermeant, active form of the dye in the cytoplasm.[5][14]

Detailed Methodology:

-

Prepare Stock Solutions:

-

This compound AM Stock (1-5 mM): Dissolve this compound AM in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Aliquot into small volumes and store at -20°C, protected from light and moisture.[14]

-

Pluronic® F-127 Stock (20% w/v in DMSO, optional): This non-ionic detergent aids in dispersing the AM ester in aqueous loading buffers. Store at 4°C.[14]

-

Probenecid Stock (100-250 mM, optional): This anion-transport inhibitor can be used to reduce dye leakage from some cell types. Prepare in a physiological buffer or 1 M NaOH and store at -20°C.[12][14]

-

-

Prepare Loading Solution (use within 1-2 hours):

-

Start with a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES).

-

If using, first mix equal volumes of the this compound AM stock and 20% Pluronic® F-127 stock.[14]

-

Dilute the this compound AM (with or without Pluronic®) into the physiological buffer to a final concentration of 1-10 µM .[14][15]

-

If needed, add Probenecid to a final concentration of 1-2.5 mM .[14] Vortex thoroughly.

-

-

Cell Loading:

-

Grow adherent cells to 80-90% confluency.

-

Aspirate the culture medium and wash cells once with warm physiological buffer.

-

Add the final loading solution to the cells.

-

Incubate for 30-60 minutes at 37°C or room temperature. The optimal time and temperature should be determined empirically for each cell type.[12][14]

-

-

Wash and De-esterification:

-

Remove the loading solution and wash the cells twice with fresh, warm buffer to remove extracellular dye.[14]

-

Add fresh buffer (containing Probenecid if used during loading) and incubate for an additional 30 minutes to ensure complete de-esterification by intracellular esterases.[14] The cells are now ready for imaging.

-

B. In Situ Calibration for Quantitative [Ca²⁺] Measurement

To convert fluorescence intensity (F) into absolute calcium concentration, an in situ calibration is required to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals. This is typically achieved by using a calcium ionophore to permeabilize the cell membrane to Ca²⁺.[16]

Detailed Methodology:

-

Record Baseline Fluorescence (F): After loading, measure the baseline fluorescence intensity from the cells under resting or experimental conditions.

-

Determine Maximum Fluorescence (Fmax):

-

Perfuse the cells with a high-Ca²⁺ buffer (e.g., physiological saline containing 5-10 mM CaCl₂).

-

Add a Ca²⁺ ionophore (e.g., 5-10 µM 4-Bromo A23187 or ionomycin) to the buffer.[16][17] This equilibrates the intracellular and extracellular Ca²⁺, forcing the this compound to become saturated.

-

Record the stable, maximal fluorescence plateau. This value is Fmax .

-

-

Determine Minimum Fluorescence (Fmin):

-

Following the Fmax measurement, perfuse the cells with a Ca²⁺-free buffer containing a strong Ca²⁺ chelator (e.g., 5-10 mM EGTA).

-

The continued presence of the ionophore will now deplete all intracellular Ca²⁺.

-

Record the stable, minimum fluorescence plateau. This value is Fmin .

-

-

Calculate Calcium Concentration:

-

Use the recorded F, Fmin, Fmax, and the known Kd of this compound (9.7 µM) in the Grynkiewicz equation:[18][19][20]

[Ca²⁺] = Kd * (F - Fmin) / (Fmax - F)

-

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C35H26F4N2O13 | CID 25058174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. researchgate.net [researchgate.net]

- 7. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Probes this compound, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]

- 9. This compound, AM, cell permeant - Special Packaging 10 x 50 μg | Contact Us | Invitrogen™ [thermofisher.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. Fluo-4 - Wikipedia [en.wikipedia.org]

- 12. hellobio.com [hellobio.com]

- 13. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. ionoptix.com [ionoptix.com]

- 17. benchchem.com [benchchem.com]

- 18. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]

- 19. Determining calcium concentration in heterogeneous model systems using multiple indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]

Fluo-4FF: A Technical Guide to its Spectral Properties and Applications

This in-depth technical guide provides a comprehensive overview of the core spectral properties of the fluorescent calcium indicator, Fluo-4FF. Tailored for researchers, scientists, and professionals in drug development, this document details the excitation and emission maxima, experimental protocols for their determination, and the application of this compound in cellular signaling pathways.

Core Spectral Properties of this compound

This compound is a low-affinity calcium indicator, analogous to Fluo-4, making it particularly well-suited for measuring high concentrations of intracellular calcium that would typically saturate higher-affinity indicators. Its spectral characteristics are fundamentally similar to those of Fluo-4. Upon binding to Ca²⁺, this compound exhibits a significant increase in fluorescence intensity, with a fluorescence enhancement of over 100-fold.

The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~494 nm | [1][2][3] |

| Emission Maximum (λem) | ~516 nm | [1][2][3] |

| Recommended Excitation | 488 nm (Argon-ion laser) | [2][3][4] |

| Dissociation Constant (Kd) for Ca²⁺ | ~9.7 µM | [4] |

| Fluorescence Increase upon Ca²⁺ binding | >100-fold | [2][3][4] |

Experimental Protocol: Determination of Excitation and Emission Spectra

The following protocol outlines the methodology for determining the excitation and emission maxima of this compound using a spectrofluorometer. This procedure is fundamental for characterizing the spectral properties of any fluorophore.

Objective: To determine the peak excitation and emission wavelengths of this compound in a calcium-saturated state.

Materials:

-

This compound, salt form

-

Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

-

Calcium-saturating buffer (e.g., Calcium-free buffer with ≥1 mM CaCl₂)

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water for the salt form).

-

Dilute the stock solution to a final concentration of approximately 1 µM in the calcium-saturating buffer. A similar dilution in the calcium-free buffer should be prepared as a control.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the light source (typically a Xenon arc lamp) to stabilize.

-

Set the instrument software for spectral scanning.

-

-

Determination of Emission Spectrum:

-

Place the cuvette with this compound in the calcium-saturating buffer into the sample holder of the spectrofluorometer.

-

Set the excitation monochromator to the expected excitation maximum, which for this compound is approximately 494 nm.[1][2][3]

-

Scan the emission monochromator across a range of wavelengths (e.g., 500 nm to 600 nm).

-

The resulting spectrum will show the fluorescence intensity as a function of emission wavelength. The peak of this spectrum corresponds to the emission maximum (λem).

-

-

Determination of Excitation Spectrum:

-

Using the same sample, set the emission monochromator to the determined emission maximum (approximately 516 nm).

-

Scan the excitation monochromator across a range of wavelengths (e.g., 450 nm to 510 nm).

-

The resulting spectrum will show the fluorescence intensity as a function of excitation wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).

-

-

Data Analysis:

-

The collected data will yield the excitation and emission spectra. The wavelengths at which the highest fluorescence intensity is recorded are the excitation and emission maxima.

-

Below is a graphical representation of the experimental workflow for determining the spectral properties of this compound.

Application in Cellular Signaling: Gq-Coupled GPCR Pathway

This compound is extensively used to monitor intracellular calcium dynamics, which are a hallmark of many cellular signaling pathways. A prominent example is the signaling cascade initiated by the activation of Gq-protein-coupled receptors (GPCRs).

Upon ligand binding, a Gq-coupled GPCR activates Phospholipase C (PLC).[5][6] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃R) on the endoplasmic reticulum (ER) membrane, triggering the release of stored Ca²⁺ into the cytoplasm.[7] This rapid increase in cytosolic Ca²⁺ can be detected by the corresponding increase in this compound fluorescence.

The following diagram illustrates the Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

References

- 1. Control of apoptosis by IP(3) and ryanodine receptor driven calcium signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of IP3R and RyR Ca2+ Channels in Endoplasmic Reticulum Stress and β-Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emeraldcloudlab.com [emeraldcloudlab.com]

- 4. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Yield and Extinction Coefficient of Fluo-4FF: A Low-Affinity Calcium Indicator for In-Depth Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of Fluo-4FF, a fluorescent calcium indicator with a low affinity for calcium. A comprehensive understanding of its fluorescence quantum yield (Φ) and molar extinction coefficient (ε) is paramount for the precise quantitative analysis of intracellular calcium dynamics, especially within environments characterized by high calcium concentrations. This document elucidates the theoretical underpinnings of these properties, presents comparative data with other relevant indicators, provides detailed methodologies for their measurement, and contextualizes the application of this compound in key calcium signaling pathways.

Core Concepts: Molar Extinction Coefficient and Fluorescence Quantum Yield

The efficacy of a fluorescent probe is fundamentally dictated by its capacity to absorb light and efficiently translate that absorbed energy into a fluorescent signal. These two processes are quantified by the molar extinction coefficient and the fluorescence quantum yield, respectively.

Molar Extinction Coefficient (ε): This intrinsic property of a molecule quantifies how strongly it absorbs light at a specific wavelength. It is a critical parameter in the Beer-Lambert law, which relates absorbance to concentration and path length. A higher extinction coefficient signifies a greater probability of light absorption at a given wavelength, which is the initial and essential step for fluorescence to occur. The typical units for the molar extinction coefficient are M⁻¹cm⁻¹.

Fluorescence Quantum Yield (Φ): The quantum yield represents the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The value of the quantum yield ranges from 0 to 1 (or 0% to 100%). A quantum yield of 1 indicates that every absorbed photon results in an emitted fluorescent photon, representing maximum fluorescence efficiency.

This compound: A Low-Affinity Calcium Indicator

This compound is an analogue of the widely used calcium indicator Fluo-4, engineered to have a lower affinity for Ca²⁺. This characteristic makes it particularly well-suited for measuring high intracellular calcium concentrations, in the range of 1 µM to 1 mM, which would otherwise saturate higher-affinity indicators like Fluo-3 and Fluo-4.[1] The spectral properties of this compound are very similar to those of Fluo-4.[1]

Quantitative Data Summary

The following tables provide a structured overview of the key photophysical and chemical properties of this compound in comparison to other commonly used fluorescent calcium indicators.

Table 1: Core Properties of this compound

| Property | Value | Reference |

| Molar Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ | [2] |

| Ca²⁺ Dissociation Constant (Kd) | ~9.7 µM | [1][3] |

| Excitation Maximum (Ca²⁺-bound) | ~494 nm | [1][2] |

| Emission Maximum (Ca²⁺-bound) | ~516 nm | [1][2] |

| Fluorescence Enhancement upon Ca²⁺ binding | >100-fold | [1] |

Table 2: Comparative Data of Fluorescent Calcium Indicators

| Indicator | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) (Ca²⁺-bound) | Ca²⁺ Dissociation Constant (Kd) | Excitation Max (nm) (Ca²⁺-bound) | Emission Max (nm) (Ca²⁺-bound) |

| This compound | ~75,000[2] | ~0.14 (inferred from Fluo-4) | ~9.7 µM[1][3] | ~494[1][2] | ~516[1][2] |

| Fluo-4 | ~82,000[4] - 88,000[1] | 0.14[1] - 0.16[5] | ~335-345 nM[1][4][5] | ~494[1][4] | ~516[1][4] |

| Fluo-3 | ~100,000[1] | ~0.15[1][6] | ~325-390 nM[1][6] | ~506[1][6] | ~526[1][6] |

| Fura-2 | Not applicable (ratiometric) | 0.49[7][8] | ~145 nM | ~335[9] | ~510[9] |

| Indo-1 | Not applicable (ratiometric) | 0.56[7] | ~230 nM | ~346 | ~405 / ~485 |

Experimental Protocols

The accurate determination of the molar extinction coefficient and fluorescence quantum yield is crucial for the quantitative application of this compound. The following sections outline the detailed methodologies for these measurements.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is determined using spectrophotometry and the Beer-Lambert Law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Experimental Workflow for Molar Extinction Coefficient Determination

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. interchim.fr [interchim.fr]

- 3. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. biotium.com [biotium.com]

- 5. Fluo-4 AM | AAT Bioquest [aatbio.com]

- 6. Fluo-3 | AAT Bioquest [aatbio.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Possibility of simultaneously measuring low and high calcium concentrations using Fura–2 and lifetime-based sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Unveiling the Calcium-Binding Affinity of Fluo-4FF: A Technical Guide

For researchers, scientists, and professionals in drug development, the precise measurement of intracellular calcium ([Ca²⁺]i) is a cornerstone of cellular signaling research. The choice of a suitable fluorescent indicator is a critical determinant of experimental success. This in-depth technical guide focuses on Fluo-4FF, a low-affinity calcium indicator, providing a comprehensive overview of its dissociation constant (Kd) for calcium, detailed experimental protocols for its characterization, and visualization of its application in relevant signaling pathways.

This compound is an analog of the widely used calcium indicator Fluo-4, engineered to have a lower affinity for Ca²⁺. This characteristic makes it particularly well-suited for measuring high calcium concentrations, in the micromolar to millimolar range, that would saturate higher-affinity dyes like Fluo-3 and Fluo-4.[1][2] Its spectral properties are nearly identical to Fluo-4, with excitation and emission maxima around 494 nm and 516 nm, respectively, making it compatible with standard fluorescein (B123965) filter sets and 488 nm argon-ion laser lines.[3][4]

Quantitative Data on the Dissociation Constant (Kd) of this compound

The dissociation constant (Kd) is a critical parameter that defines the concentration of Ca²⁺ at which half of the indicator molecules are bound to calcium. For single-wavelength indicators like this compound, an accurate Kd value is essential for converting fluorescence intensity measurements into absolute calcium concentrations. The reported Kd for this compound is approximately 9.7 µM.[1][3][4][5] However, it is crucial to recognize that this value can be influenced by experimental conditions.[3][4][5] The following table summarizes the Kd values for this compound and related calcium indicators.

| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (nm) | Emission Max (nm) | Fluorescence Enhancement upon Ca²⁺ Binding |

| This compound | ~9.7 µM [1][3][4][5] | ~494[4] | ~516[3][4] | >100-fold[1] |

| Fluo-4 | ~345 nM[5][6][7] | ~494[6] | ~516[6] | >100-fold[7] |

| Fluo-5F | ~2.3 µM[1][5] | ~494[1] | ~516[1] | >100-fold[1] |

| Fluo-5N | ~90 µM[1][5] | ~494[1] | ~516[1] | >100-fold[1] |

Note: The Kd values are typically determined in vitro under specific buffer conditions (e.g., 22°C, 100 mM KCl, 10 mM MOPS, pH 7.2).[1][2] It is highly recommended that researchers determine the Kd under their specific experimental conditions.[5]

Experimental Protocols for Kd Determination

Accurate quantification of intracellular calcium concentration requires the determination of the indicator's Kd in a solution that mimics the intracellular environment. The following is a detailed protocol for the in vitro determination of the Kd of this compound using calcium-EGTA buffers.

In Vitro Kd Determination using Calcium-EGTA Buffers

This method involves creating a series of calibration buffers with precisely controlled free Ca²⁺ concentrations using the calcium chelator EGTA.

Materials:

-

This compound, potassium salt

-

Calcium Calibration Buffer Kit (containing 10 mM K₂EGTA in 100 mM KCl, 30 mM MOPS, pH 7.2 and 10 mM CaEGTA in 100 mM KCl, 30 mM MOPS, pH 7.2) or individually prepared solutions.[1][8][9]

-

High-purity, deionized water

-

Fluorometer or fluorescence microscope

Procedure:

-

Prepare Indicator Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in high-purity, deionized water.

-

Prepare Calibration Buffers: Create a series of calibration buffers with varying free Ca²⁺ concentrations by mixing the "zero Ca²⁺" (10 mM K₂EGTA) and "saturating Ca²⁺" (10 mM CaEGTA) buffers in different ratios. This reciprocal dilution method minimizes errors in indicator concentration.[1][8] A common set of 11 calibration points can be prepared.

-

Add Indicator to Buffers: Add a small, constant volume of the this compound stock solution to each calibration buffer to achieve a final concentration in the low micromolar range (e.g., 1-10 µM).

-

Measure Fluorescence: Measure the fluorescence intensity (F) of the this compound in each calibration buffer using a fluorometer or fluorescence microscope with the appropriate excitation and emission wavelengths (Ex/Em: ~494/516 nm).

-

Determine Minimum and Maximum Fluorescence:

-

F_min: The fluorescence intensity of this compound in the "zero Ca²⁺" buffer (containing 10 mM K₂EGTA).

-

F_max: The fluorescence intensity of this compound in the "saturating Ca²⁺" buffer (containing 10 mM CaEGTA).

-

-

Calculate the Dissociation Constant (Kd): The free calcium concentration ([Ca²⁺]) can be calculated for each buffer mixture. The relationship between fluorescence intensity and [Ca²⁺] is described by the following equation:

[Ca²⁺] = Kd * [(F - F_min) / (F_max - F)]

The Kd can be determined by plotting (F - F_min) / (F_max - F) against [Ca²⁺] and fitting the data to the above equation. Alternatively, a plot of log([(F - F_min) / (F_max - F)]) versus log([Ca²⁺]) will yield a straight line with an x-intercept equal to log(Kd).[7]

Application in Visualizing High-Concentration Calcium Signaling

This compound's low affinity for calcium makes it an ideal tool for investigating cellular processes that involve substantial and sustained increases in intracellular calcium concentration. Such scenarios are common in specific subcellular compartments or during particular signaling events where high-affinity indicators would become saturated and lose their ability to report further changes in [Ca²⁺].

One prominent example is the measurement of mitochondrial calcium uptake. Mitochondria can sequester large amounts of Ca²⁺, playing a crucial role in buffering cytosolic calcium and regulating their own metabolic activity.[10][11] The concentration of Ca²⁺ within the mitochondrial matrix can reach high micromolar levels, a range perfectly suited for this compound.

Mitochondrial Calcium Uptake Signaling Pathway

A common signaling pathway leading to mitochondrial Ca²⁺ uptake is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the plasma membrane. This triggers the production of inositol (B14025) 1,4,5-trisphosphate (IP₃), which binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of Ca²⁺ from the ER into the cytosol.[12][13] This localized increase in cytosolic Ca²⁺ is then taken up by mitochondria through the mitochondrial calcium uniporter (MCU).

References

- 1. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. Dynamic visualization of calcium-dependent signaling in cellular microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorophore-Based Mitochondrial Ca2+ Uptake Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium signaling - Wikipedia [en.wikipedia.org]

- 13. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Fluo-4FF vs. Fluo-4: A Technical Deep Dive into Calcium Affinity Differences

For researchers, scientists, and professionals in drug development, the precise measurement of intracellular calcium ([Ca²⁺]i) is paramount for understanding a vast array of cellular processes. The choice of fluorescent indicator is a critical determinant of experimental success. Among the most widely used green-emitting calcium indicators are Fluo-4 and its low-affinity analogue, Fluo-4FF. This technical guide elucidates the core differences in their calcium affinity, providing a framework for selecting the appropriate tool for your research needs.

The primary distinction between Fluo-4 and this compound lies in their dissociation constant (Kd) for Ca²⁺, which dictates their suitability for measuring different ranges of calcium concentrations. Fluo-4 is a high-affinity indicator, ideal for detecting small, transient changes in [Ca²⁺]i near resting levels. In contrast, this compound is a low-affinity indicator, designed for measuring large and sustained calcium signals that would saturate high-affinity dyes.

Quantitative Comparison of Calcium Affinity

The affinity of a fluorescent indicator for Ca²⁺ is quantitatively described by its dissociation constant (Kd). A lower Kd value signifies a higher affinity for calcium. The table below summarizes the key affinity parameters for Fluo-4 and this compound.

| Parameter | Fluo-4 | This compound | Reference |

| Dissociation Constant (Kd) | ~345 nM | ~9.7 µM | [1][2][3] |

| Optimal [Ca²⁺] Detection Range | ~50 nM - 5 µM | ~1 µM - 1 mM | [3][4] |

| Signal-to-Background Ratio | >100-fold increase upon Ca²⁺ binding | Strong fluorescence enhancement upon Ca²⁺ binding | [4][5] |

Core Differences and Applications

Fluo-4 , with its high affinity for calcium (Kd ≈ 345 nM), is exceptionally sensitive to small fluctuations in [Ca²⁺]i around the typical resting concentration of approximately 100 nM in many cell types.[2][6] This makes it the indicator of choice for studying:

-

Subtle Ca²⁺ transients: Detecting small and rapid changes in cytoplasmic calcium.

-

Low-level receptor activation: Monitoring Ca²⁺ signals in response to weak stimuli.

-

Spontaneous Ca²⁺ oscillations: Visualizing rhythmic changes in intracellular calcium.

However, the high affinity of Fluo-4 also means it can become saturated in the presence of high calcium concentrations, leading to a loss of quantitative information.

This compound is an analogue of Fluo-4 engineered to have a significantly lower affinity for Ca²⁺ (Kd ≈ 9.7 µM).[4][7][8][9][10] This characteristic makes it particularly well-suited for investigating cellular events characterized by large and sustained increases in [Ca²⁺]i, such as:

-

Calcium stores in organelles: Measuring the high Ca²⁺ concentrations within the endoplasmic or sarcoplasmic reticulum.

-

Cellular responses to strong stimuli: Quantifying large influxes of extracellular calcium or massive release from internal stores.

-

Pathological conditions: Studying conditions associated with calcium overload.

The lower affinity of this compound prevents signal saturation in high-calcium environments, allowing for the accurate measurement of a broader range of concentrations.

Signaling Pathway Context: Gq-PLC-IP3 Pathway

A common signaling pathway that leads to an increase in intracellular calcium involves the activation of Gq-coupled G protein-coupled receptors (GPCRs). The choice between Fluo-4 and this compound would depend on the magnitude of the calcium release triggered by this pathway.

Experimental Protocols: In Vitro Determination of Dissociation Constant (Kd)

Accurate determination of the Kd under specific experimental conditions is crucial for quantitative calcium measurements. The following outlines a general in vitro protocol using calcium-EGTA buffers.

Objective: To determine the Kd of Fluo-4 or this compound by measuring their fluorescence intensity in solutions of known free Ca²⁺ concentrations.

Materials:

-

Fluo-4 or this compound (salt form)

-

Calcium Calibration Buffer Kit (containing Ca²⁺-free and Ca²⁺-saturating buffers, e.g., with EGTA)

-

High-purity water

-

Fluorometer or fluorescence microscope with appropriate filter sets (Excitation ~494 nm, Emission ~516 nm)

-

Cuvettes or microplates

Methodology:

-

Prepare a series of Ca²⁺ calibration buffers:

-

Use a commercial kit or prepare a set of buffers with varying free Ca²⁺ concentrations by mixing a Ca²⁺-free buffer (containing EGTA) and a Ca²⁺-saturating buffer in precise ratios.

-

The final free [Ca²⁺] in each buffer should be calculated using a program that accounts for the binding constants of EGTA for Ca²⁺, H⁺, and other ions at the specific pH, temperature, and ionic strength of the experiment.

-

-

Prepare the indicator solution:

-

Prepare a concentrated stock solution of the indicator (Fluo-4 or this compound) in a Ca²⁺-free buffer.

-

-

Measure fluorescence:

-

Add a small, constant volume of the indicator stock solution to each of the Ca²⁺ calibration buffers to achieve the final desired indicator concentration (typically 1-10 µM).

-

Measure the fluorescence intensity (F) of each sample using a fluorometer.

-

Determine F_min by measuring the fluorescence of the indicator in the Ca²⁺-free buffer.

-

Determine F_max by measuring the fluorescence of the indicator in the Ca²⁺-saturating buffer.

-

-

Calculate the Kd:

-

The free calcium concentration can be calculated using the following equation: [Ca²⁺] = Kd * (F - F_min) / (F_max - F)

-

The Kd can be determined by plotting the fluorescence intensity against the known free [Ca²⁺] and fitting the data to a single-site binding isotherm. A common method is to plot log((F - F_min) / (F_max - F)) against log([Ca²⁺]free). The x-intercept of this plot will be the log of the Kd.[11]

-

In Situ Calibration:

It is important to note that the Kd of an indicator can be influenced by the intracellular environment (e.g., pH, viscosity, protein binding).[6] For the most accurate quantitative measurements, in situ calibration is recommended. This typically involves loading cells with the indicator and then permeabilizing the cell membrane with an ionophore (e.g., ionomycin) while perfusing the cells with calibration buffers of known [Ca²⁺].

Conclusion

The choice between Fluo-4 and this compound is fundamentally a decision based on the expected range of intracellular calcium concentrations in the experimental system. Fluo-4, with its high affinity, is the tool for discerning subtle calcium signals near baseline. This compound, with its lower affinity, is indispensable for quantifying large calcium transients that would otherwise saturate high-affinity indicators. A thorough understanding of their respective affinities is critical for the design of robust experiments and the accurate interpretation of cellular calcium dynamics.

References

- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 3. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Fluo-4 | AAT Bioquest [aatbio.com]

- 6. static.igem.org [static.igem.org]

- 7. This compound, Pentapotassium Salt, cell impermeant 500 μg | Contact Us | Invitrogen™ [thermofisher.com]

- 8. This compound, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ [thermofisher.com]

- 9. This compound, Pentapotassium Salt, cell impermeant 500 μg | Buy Online | Invitrogen™ [thermofisher.com]

- 10. This compound, Pentapotassium Salt, cell impermeant 500 μg | Buy Online | Invitrogen™ [thermofisher.com]

- 11. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

Measuring the Unseen: A Technical Guide to Low-Affinity Calcium Indicators for High Concentration Environments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger vital for a myriad of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. While cytosolic Ca²⁺ concentrations are tightly regulated in the nanomolar range, specific organelles such as the endoplasmic reticulum (ER), sarcoplasmic reticulum (SR), and mitochondria act as Ca²⁺ stores, exhibiting concentrations in the micromolar to even millimolar range.[1][2] Measuring these high Ca²⁺ dynamics is crucial for understanding the intricate signaling cascades that govern cellular function and dysfunction.

Conventional high-affinity Ca²⁺ indicators, with dissociation constants (Kd) in the nanomolar range, are easily saturated in these high-concentration environments, leading to a loss of dynamic range and inaccurate measurements.[3] This technical guide provides an in-depth exploration of low-affinity Ca²⁺ indicators, which are indispensable tools for quantifying high Ca²⁺ concentrations within cellular organelles and microdomains. We will delve into the properties of various chemical and genetically encoded low-affinity indicators, provide detailed experimental protocols for their application, and illustrate the key signaling pathways where they are employed.

Core Concepts: Why Low-Affinity Indicators are Essential

The utility of a Ca²⁺ indicator is optimal when its dissociation constant (Kd) is close to the Ca²⁺ concentration being measured.[4] Low-affinity indicators possess a higher Kd (typically >1 µM), allowing them to accurately report on the large and rapid Ca²⁺ fluctuations that occur within organelles without becoming saturated.[5][6] This characteristic is critical for studying processes such as:

-

Mitochondrial Ca²⁺ uptake and its role in bioenergetics and cell death. [1][7]

-

Ca²⁺ microdomains near ion channels or release sites. [9]

Low-Affinity Calcium Indicators: A Comparative Overview

The choice of a low-affinity Ca²⁺ indicator depends on several factors, including the target organelle, the expected Ca²⁺ concentration range, the desired spectral properties, and the experimental system. Below is a summary of commonly used low-affinity indicators, categorized as either chemical dyes or genetically encoded Ca²⁺ indicators (GECIs).

Chemical Low-Affinity Calcium Indicators

Chemical indicators are small organic molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺. They offer the advantage of a wide range of affinities and spectral properties.[4]

| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation (nm) | Emission (nm) | Key Features & Applications |

| Fluo-5N | ~90 µM[5][10] | ~494 | ~516 | High dynamic range; suitable for ER and SR Ca²⁺ measurements.[3] |

| Fluo-4FF | ~9.7 µM[5][10] | ~494 | ~516 | Lower affinity than Fluo-5F, suitable for high micromolar Ca²⁺ levels.[5] |

| Fluo-5F | ~2.3 µM[5] | ~494 | ~516 | Useful for detecting Ca²⁺ levels in the 1 µM to 1 mM range.[5] |

| Mag-Fura-2 | ~25 µM[1] | 340/380 | ~510 | Ratiometric dye, allowing for more quantitative measurements; widely used for ER Ca²⁺.[1] |

| Rhod-5N | ~320 µM | ~551 | ~577 | Red-shifted spectra minimize autofluorescence; positively charged, promoting mitochondrial accumulation.[11] |

| X-Rhod-5F | ~1.6 µM[1] | ~580 | ~600 | Red-shifted derivative of Rhod-2 with lower affinity.[1] |

| Calcium Green-5N | ~14 µM[5] | ~503 | ~532 | Green-emitting indicator for high Ca²⁺ concentrations.[5] |

| Oregon Green 488 BAPTA-5N | ~20 µM[5] | ~494 | ~524 | Lower affinity version of Oregon Green BAPTA indicators.[5] |

| Fura-2FF | ~6 µM[10] | 340/380 | ~510 | Ratiometric indicator with lower affinity than Fura-2.[10] |

| BTC | ~12 µM[10] | ~400 | ~520 | Ratiometric indicator with visible wavelength excitation.[10] |

Genetically Encoded Low-Affinity Calcium Indicators (GECIs)

GECIs are proteins engineered to change their fluorescence upon Ca²⁺ binding. Their primary advantage is the ability to be targeted to specific subcellular compartments or cell types through genetic engineering, providing high spatial resolution.[12]

| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation (nm) | Emission (nm) | Key Features & Applications |

| CatchER | Lower Affinity (specific Kd varies) | ~488 | ~510 | Single fluorescent protein-based indicator targeted to the ER.[13] |

| Cameleon Variants (e.g., YC3.3, D3cpv) | Kd can be tuned by mutation (µM range) | ~433 (CFP) / ~514 (YFP) | ~475 (CFP) / ~527 (YFP) | FRET-based indicators; ratiometric measurements. Low-affinity variants are engineered for organellar measurements.[12] |

| Low-Affinity GCaMP Variants | Kd can be tuned by mutation (µM range) | ~488 | ~510 | Single fluorescent protein-based indicators; variants with lower affinity are being developed. |

| TN-L15 | 29 µM[14] | ~433 (CFP) / ~514 (YFP) | ~475 (CFP) / ~527 (YFP) | Troponin C-based FRET indicator with a low affinity suitable for high Ca²⁺ environments.[14] |

Signaling Pathways Involving High Calcium Concentrations

Low-affinity indicators are instrumental in dissecting the complex Ca²⁺ signaling that occurs within and between organelles.

Mitochondrial Calcium Signaling

Mitochondria take up Ca²⁺ from the cytoplasm, a process that stimulates ATP production but can also trigger cell death pathways under conditions of Ca²⁺ overload.[1][7]

Caption: Mitochondrial Calcium Signaling Pathway.

Endoplasmic Reticulum Calcium Signaling

The ER is a major intracellular Ca²⁺ store, releasing Ca²⁺ into the cytosol through IP₃ receptors and ryanodine (B192298) receptors to initiate various signaling cascades.[5][8]

Caption: Endoplasmic Reticulum Calcium Signaling Pathway.

Experimental Protocols

Accurate measurement of high Ca²⁺ concentrations requires careful experimental design and execution. The following sections provide detailed methodologies for key experiments.

General Experimental Workflow

The general workflow for using low-affinity Ca²⁺ indicators involves several critical steps, from indicator loading to data analysis.

Caption: General Experimental Workflow for Calcium Imaging.

Protocol 1: Loading Chemical Low-Affinity Indicators (AM Ester Method)

This protocol is suitable for loading acetoxymethyl (AM) ester forms of chemical indicators into adherent cells.

Materials:

-

Low-affinity Ca²⁺ indicator AM ester (e.g., Fluo-5N AM, Rhod-5N AM)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

-

Probenecid (B1678239) (optional, to inhibit dye extrusion)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-5 mM stock solution of the Ca²⁺ indicator AM ester in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

-

-

Prepare Loading Solution:

-

For a final indicator concentration of 1-10 µM, dilute the indicator stock solution into HBSS.

-

Add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.04% to aid in dye solubilization. Mix thoroughly by vortexing.

-

If using, add probenecid to a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Remove the cell culture medium from the adherent cells.

-

Wash the cells once with HBSS.

-

Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C. Incubation conditions should be optimized for the specific cell type and indicator.

-

-

De-esterification:

-

Remove the loading solution and wash the cells 2-3 times with fresh HBSS to remove extracellular dye.

-

Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active indicator inside the cells.

-

-

Imaging:

-

The cells are now ready for imaging. Proceed with fluorescence microscopy using the appropriate excitation and emission wavelengths for the chosen indicator.

-

Protocol 2: In Situ Calibration of Low-Affinity Indicators

In situ calibration is crucial for converting fluorescence intensity ratios into absolute Ca²⁺ concentrations, as the properties of the indicator can be affected by the intracellular environment.[4]

Materials:

-

Cells loaded with a ratiometric low-affinity Ca²⁺ indicator (e.g., Mag-Fura-2)

-

Ca²⁺-free buffer (containing EGTA, a Ca²⁺ chelator)

-

High Ca²⁺ buffer (containing a saturating concentration of Ca²⁺)

-

Ionomycin (B1663694) (a Ca²⁺ ionophore)

Procedure:

-

Determine Rmin (Minimum Ratio):

-

After recording the baseline fluorescence, perfuse the cells with the Ca²⁺-free buffer containing a low concentration of ionomycin (e.g., 5-10 µM).

-

This will deplete intracellular Ca²⁺, and the resulting fluorescence ratio will represent Rmin.

-

-

Determine Rmax (Maximum Ratio):

-

Following the Rmin measurement, perfuse the cells with the high Ca²⁺ buffer, also containing ionomycin.

-

This will saturate the indicator with Ca²⁺, and the resulting fluorescence ratio will represent Rmax.

-

-

Calculate Ca²⁺ Concentration:

-

The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_λ2 / F_bound_λ2)

-

Where:

-

Kd is the dissociation constant of the indicator.

-

R is the experimentally measured fluorescence ratio.

-

Rmin and Rmax are the minimum and maximum ratios determined above.

-

F_free_λ2 and F_bound_λ2 are the fluorescence intensities at the second excitation wavelength in Ca²⁺-free and Ca²⁺-bound conditions, respectively (for excitation ratioing dyes like Mag-Fura-2).

-

-

Protocol 3: Targeted Expression of Genetically Encoded Low-Affinity Indicators

This protocol outlines the general steps for expressing GECIs in cultured cells.

Materials:

-

Plasmid DNA encoding the low-affinity GECI with an appropriate targeting sequence (e.g., for mitochondria or ER)

-

Transfection reagent (e.g., Lipofectamine) or viral vector (e.g., AAV)

-

Cell culture medium

Procedure:

-

Transfection/Transduction:

-

Transfect or transduce the cells with the GECI-encoding plasmid or virus according to the manufacturer's protocol.

-

-

Expression:

-

Allow 24-72 hours for the cells to express the GECI. The optimal expression time will vary depending on the promoter and cell type.

-

-

Imaging:

-

Identify cells expressing the GECI by their fluorescence.

-

Proceed with live-cell imaging experiments, stimulating the cells and acquiring images as described in the general workflow. For FRET-based GECIs, sequential or simultaneous imaging of the donor and acceptor fluorescence is required.

-

Conclusion and Future Perspectives

Low-affinity Ca²⁺ indicators are indispensable for the quantitative analysis of Ca²⁺ dynamics in high-concentration environments within the cell. The continuous development of new chemical probes with improved photostability and red-shifted spectra, along with the engineering of GECIs with tailored affinities and enhanced brightness, will further expand our ability to unravel the complexities of organellar Ca²⁺ signaling. By carefully selecting the appropriate indicator and employing rigorous experimental protocols, researchers can gain unprecedented insights into the fundamental roles of Ca²⁺ in cellular physiology and disease, paving the way for novel therapeutic interventions.

References

- 1. Mitochondria and calcium: from cell signalling to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling pathways between the plasma membrane and endoplasmic reticulum calcium stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endoplasmic reticulum calcium signaling in nerve cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 13. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 14. In vitro and in vivo calibration of low affinity genetic Ca2+ indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluo-4FF Calcium Indicator: Principle, Application, and Protocol

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium (Ca²⁺) is paramount for understanding a vast array of cellular processes. Fluo-4FF, a fluorescent Ca²⁺ indicator, is a vital tool for these investigations, particularly for detecting high-amplitude calcium transients that would saturate higher-affinity probes. This guide details the core principle of this compound's fluorescence increase, presents its key quantitative properties, and provides a comprehensive experimental protocol for its application.

Core Principle: Photoinduced Electron Transfer (PeT) Inhibition

The fluorescence mechanism of this compound is rooted in its molecular structure, which cleverly combines a calcium-binding component with a fluorescent reporter. The molecule consists of two primary functional subunits: a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) core and a fluorescein-based fluorophore.[1] This design allows for a state-dependent fluorescence that is directly coupled to the concentration of free Ca²⁺.

In its Ca²⁺-free state, the this compound molecule is essentially non-fluorescent.[2][3][4] This "off" state is maintained by a process called Photoinduced Electron Transfer (PeT). Upon excitation by light, the electron-rich BAPTA chelator donates an electron to the excited fluorescein (B123965) fluorophore, effectively quenching its fluorescence and causing the energy to dissipate non-radiatively.[1][5]

When intracellular Ca²⁺ levels rise, the BAPTA moiety selectively binds to Ca²⁺ ions.[6] This binding event alters the electronic properties of the BAPTA core, significantly reducing its capacity to donate an electron to the fluorophore. Consequently, the PeT process is inhibited. With the quenching mechanism suppressed, the fluorescein component can now return to its ground state by emitting a photon, resulting in a dramatic increase in fluorescence intensity—typically over 100-fold.[1][3][7][8] This process occurs with no significant shift in the excitation or emission wavelengths.[2][9]

This compound is an analog of the widely used Fluo-4 indicator.[7][9][10] The primary distinction lies in its binding affinity for Ca²⁺. This compound has a significantly lower affinity, making it better suited for measuring high concentrations of intracellular calcium (in the 1 µM to 1 mM range) that would oversaturate higher-affinity indicators like Fluo-4.[7][9][11]

Quantitative Data

The selection of a calcium indicator is critically dependent on its specific photophysical and binding properties. The key parameters for this compound are summarized below for easy comparison.

| Property | Value | Notes |

| Dissociation Constant (Kd) for Ca²⁺ | ~9.7 µM | Lower affinity than Fluo-4 (~0.345 µM), suitable for high Ca²⁺ concentrations.[2][7][12] |

| Excitation Wavelength (λex) | ~494 nm | Optimal for excitation with 488 nm argon-ion laser sources.[7][13] |

| Emission Wavelength (λem) | ~516 nm | Green fluorescence emission.[7][13] |

| Fluorescence Enhancement | >100-fold | Significant increase in fluorescence intensity upon binding to Ca²⁺.[7][9] |

| Formulation | Acetoxymethyl (AM) Ester | Cell-permeant form for loading into live cells.[7][10] |

Experimental Protocol: Intracellular Ca²⁺ Measurement

This protocol provides a general guideline for loading cultured cells with this compound AM and measuring intracellular calcium changes. Optimization of dye concentration, loading time, and temperature is recommended for specific cell types and experimental conditions.

3.1. Reagent Preparation

-

This compound AM Stock Solution: Prepare a 1-5 mM stock solution of this compound AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[9] Store this solution in small aliquots, protected from light and moisture at ≤–20°C.[9]

-

Pluronic™ F-127 Solution (Optional but Recommended): Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO. This non-ionic detergent aids in the dispersion of the nonpolar AM ester in aqueous loading buffer.[9][14]

-

Probenecid (B1678239) Stock Solution (Optional): Prepare a 100X stock solution of probenecid (e.g., 100-250 mM in a suitable buffer or NaOH solution, then neutralized). Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified indicator from the cells.[1][14][15]

-

Assay Buffer: Use a buffered physiological medium, such as Hanks' Balanced Salt Solution (HBSS) with HEPES, at a physiological pH (e.g., 7.3).[14][16]

3.2. Cell Loading Procedure

-

Cell Culture: Plate cells on a suitable imaging dish or microplate and culture to the desired confluence (typically 80-100%).[16]

-

Prepare Loading Solution:

-

Thaw an aliquot of the this compound AM stock solution.

-

For improved dispersion, mix the this compound AM stock solution with an equal volume of 20% Pluronic™ F-127 solution before diluting into the assay buffer.[9][14]

-

Dilute the this compound AM (with Pluronic™ F-127) into the pre-warmed assay buffer to a final working concentration of 1–5 µM.[9]

-

If using, add probenecid to the loading solution at its final working concentration (e.g., 1-2.5 mM).[14][15] Vortex to mix thoroughly.

-

-

Cell Loading:

-

Remove the cell culture medium from the cells.[16]

-

Wash the cells once with the plain assay buffer.[17]

-

Add the prepared this compound AM loading solution to the cells.[16][17]

-

Incubate the cells for 30-60 minutes at 37°C or room temperature.[15][16] Incubation at lower temperatures can sometimes reduce dye compartmentalization.[15]

-

-

Wash and De-esterification:

-

Remove the loading solution and wash the cells 1-2 times with fresh, warm assay buffer (containing probenecid, if used) to remove extracellular dye.[15][17]

-

Add fresh assay buffer and incubate for an additional 30 minutes to allow for the complete de-esterification of the this compound AM by intracellular esterases.[15] This step is crucial, as the AM ester form is non-fluorescent and does not bind Ca²⁺.[8][14]

-

3.3. Fluorescence Imaging and Data Analysis

-

Imaging: Mount the cells on a fluorescence microscope (e.g., confocal or widefield) equipped with appropriate filters for fluorescein (Excitation: ~494 nm, Emission: ~516 nm).

-

Baseline Measurement: Record the baseline fluorescence (F₀) of the resting cells.

-

Stimulation: Add the experimental stimulus (e.g., agonist, ionophore) to induce a Ca²⁺ response and record the change in fluorescence intensity over time.

-

Data Analysis: The change in intracellular Ca²⁺ is typically represented as the ratio of the fluorescence (F) to the initial baseline fluorescence (F₀), i.e., F/F₀. This ratiometric analysis helps to normalize for variations in dye loading between cells.

References

- 1. Fluo-4 AM | AAT Bioquest [aatbio.com]

- 2. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. biotium.com [biotium.com]

- 4. This compound, Pentapotassium Salt, cell impermeant 500 μg | Contact Us | Invitrogen™ [thermofisher.com]

- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scimedia.com [scimedia.com]

- 7. Molecular Probes this compound, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. This compound, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Invitrogen™ [thermofisher.com]

- 13. FluoroFinder [app.fluorofinder.com]

- 14. interchim.fr [interchim.fr]

- 15. abpbio.com [abpbio.com]

- 16. hellobio.com [hellobio.com]

- 17. assets.fishersci.com [assets.fishersci.com]

Fluo-4FF: A Technical Guide to a Low-Affinity Calcium Indicator

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the properties and applications of Fluo-4FF, a crucial fluorescent indicator for measuring high-concentration intracellular calcium (Ca²⁺). As a derivative of the widely-used Fluo-3 and Fluo-4 (B1262720) indicators, this compound offers a lower binding affinity for Ca²⁺, making it an indispensable tool for investigating cellular events characterized by large calcium transients that would otherwise saturate its higher-affinity predecessors. This document provides a detailed comparison, experimental protocols, and visualizations to aid researchers in leveraging this compound for precise and quantitative cellular analysis.

From Fluo-3 to this compound: An Evolutionary Overview

The development of this compound is a direct result of targeted chemical modifications to the foundational Fluo-3 molecule, aimed at optimizing its spectral properties and calcium binding affinities for diverse biological applications.

-

Fluo-3 to Fluo-4: The primary structural difference between Fluo-4 and its predecessor, Fluo-3, is the substitution of two chlorine atoms with two fluorine atoms on the xanthene ring.[1][2] This seemingly minor alteration results in a significant shift in the excitation maximum of Fluo-4 to ~494 nm, making it more efficiently excited by the common 488 nm argon-ion laser line.[1][3] This leads to substantially brighter fluorescence signals and an improved signal-to-noise ratio compared to Fluo-3.[1][4]

-

Fluo-4 to this compound: this compound is an analog of Fluo-4, engineered to have a much lower affinity for Ca²⁺.[5][6] This modification makes this compound suitable for detecting intracellular calcium levels in the micromolar (µM) to millimolar (mM) range, conditions that would saturate the fluorescent response of the high-affinity Fluo-3 and Fluo-4 indicators.[5][7]

The logical progression of these indicators is visualized below.

References

- 1. benchchem.com [benchchem.com]

- 2. Comparing Ca2+-Sensitive Dyes Fluo-3 & Fluo-4 with the FLIPR Fluorometric System [moleculardevices.com]

- 3. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 4. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Molecular Probes this compound, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]